molecular formula C12H10ClNO2 B13668171 Ethyl 8-chloroisoquinoline-1-carboxylate

Ethyl 8-chloroisoquinoline-1-carboxylate

Cat. No.: B13668171
M. Wt: 235.66 g/mol
InChI Key: YSVGKCHDKNXXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloroisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of an ethyl ester group at the 1-position and a chlorine atom at the 8-position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloroisoquinoline-1-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted isoquinoline derivatives.

    Oxidation: Isoquinoline N-oxides.

    Reduction: Reduced isoquinoline derivatives.

    Hydrolysis: 8-chloroisoquinoline-1-carboxylic acid.

Scientific Research Applications

Ethyl 8-chloroisoquinoline-1-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-chloroisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chlorine atom and ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 8-chloroisoquinoline-1-carboxylate can be compared with other isoquinoline derivatives such as:

  • Ethyl 1-chloroisoquinoline-3-carboxylate
  • Ethyl 2-chloroisoquinoline-3-carboxylate
  • Ethyl 6-chloroisoquinoline-3-carboxylate

These compounds share similar structural features but differ in the position of the chlorine atom and ester group, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which influences its properties and applications.

Properties

IUPAC Name

ethyl 8-chloroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-10-8(6-7-14-11)4-3-5-9(10)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVGKCHDKNXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.